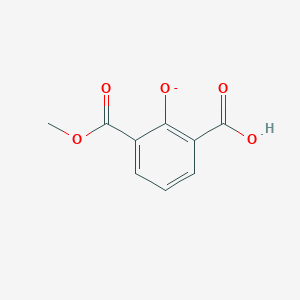

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester

説明

作用機序

Mode of Action

It’s possible that this compound interacts with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways .

Biochemical Pathways

The specific biochemical pathways affected by “1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester” are currently unknown. Given the complexity of this compound, it’s likely that it could influence multiple pathways, leading to a range of downstream effects .

Pharmacokinetics

These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .

Result of Action

These effects would be determined by the compound’s mode of action and the specific biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets and exerts its effects .

生化学分析

Biochemical Properties

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with oxidoreductases, a class of enzymes that catalyze oxidation-reduction reactions. The nature of these interactions often involves the transfer of electrons, which can lead to the formation of reactive oxygen species. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential effects on cellular function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of certain transcription factors, leading to changes in gene expression. Additionally, it can impact cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves binding interactions with specific biomolecules. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, it can inhibit the activity of certain oxidoreductases, leading to a decrease in the production of reactive oxygen species. Additionally, it can activate other enzymes, thereby enhancing specific metabolic pathways. These molecular interactions are crucial for understanding the compound’s overall biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that the compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to the compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to have minimal toxic effects and can even exhibit beneficial effects on cellular metabolism. At high doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, it can enhance the activity of certain dehydrogenases, leading to increased production of specific metabolites. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation within different cellular compartments. For example, it can be transported into the mitochondria, where it can exert its effects on mitochondrial metabolism. Understanding these transport mechanisms is crucial for determining the compound’s overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can be localized to the nucleus, where it can influence gene expression by interacting with transcription factors. These localization mechanisms are essential for understanding the compound’s overall biochemical effects and potential therapeutic applications .

準備方法

Synthetic Routes and Reaction Conditions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be synthesized through the esterification of isophthalic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

C8H6O4+CH3OH→C9H8O5+H2O

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

化学反応の分析

Types of Reactions

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester undergoes various chemical reactions, including:

Esterification: As described in the preparation methods.

Hydrolysis: The ester bond can be hydrolyzed back to isophthalic acid and methanol under acidic or basic conditions.

Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of isophthalic acid.

Common Reagents and Conditions

Hydrolysis: Typically performed using aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) at elevated temperatures.

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

Major Products

Hydrolysis: Isophthalic acid and methanol.

Oxidation: Isophthalic acid.

科学的研究の応用

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving ester bonds.

Medicine: Explored for its potential use in drug delivery systems due to its ability to form biodegradable polymers.

Industry: Utilized in the production of specialty chemicals and materials, including plasticizers and resins.

類似化合物との比較

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester can be compared with other similar compounds such as:

Phthalic acid (1,2-benzenedicarboxylic acid): Differing in the position of the carboxyl groups, leading to different chemical properties and reactivity.

Terephthalic acid (1,4-benzenedicarboxylic acid): Another isomer with carboxyl groups in the para position, commonly used in the production of polyethylene terephthalate (PET).

Isophthalic acid (1,3-benzenedicarboxylic acid): The parent compound of this compound, used in the synthesis of the ester.

生物活性

1,3-Benzenedicarboxylic acid, 2-hydroxy-, monomethyl ester, commonly referred to as methyl salicylate or methyl 2-hydroxybenzoate, is an organic compound with diverse biological activities. This compound is notable for its applications in pharmaceuticals, cosmetics, and as a flavoring agent. Understanding its biological activity is crucial for evaluating its safety and efficacy in various applications.

- Molecular Formula : C9H10O4

- Molecular Weight : 182.17 g/mol

- IUPAC Name : this compound

- CAS Number : 118-61-6

Biological Activity Overview

The biological activity of methyl salicylate has been extensively studied, revealing several key areas of interest:

Anti-inflammatory Properties

Methyl salicylate exhibits significant anti-inflammatory effects, primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to reduced synthesis of prostaglandins, which are mediators of inflammation. Studies have demonstrated that topical application can alleviate pain and swelling in conditions such as arthritis and muscle injuries.

Antimicrobial Activity

Research has shown that methyl salicylate possesses antimicrobial properties against a range of pathogens. Its efficacy against bacteria such as Staphylococcus aureus and Escherichia coli has been documented, making it a potential candidate for use in antiseptic formulations.

Analgesic Effects

The compound is known for its analgesic (pain-relieving) properties. It acts on peripheral nerves and has been used in topical analgesics for muscle and joint pain relief.

The primary mechanisms through which methyl salicylate exerts its biological effects include:

- Inhibition of COX Enzymes : Reduces the production of inflammatory mediators.

- Interaction with TRPV1 Receptors : Methyl salicylate can activate transient receptor potential vanilloid 1 (TRPV1), which is involved in pain perception.

Table 1: Summary of Biological Activities

Case Study: Topical Application in Arthritis

A clinical study involving patients with osteoarthritis demonstrated that a topical formulation containing methyl salicylate significantly reduced pain levels compared to a placebo. Patients reported improved mobility and decreased swelling after four weeks of treatment.

In Vitro Studies

In vitro studies have confirmed the antimicrobial efficacy of methyl salicylate against various bacterial strains. For instance, it showed a minimum inhibitory concentration (MIC) of 0.5% against E. coli, indicating strong antibacterial activity.

Toxicological Profile

While methyl salicylate is generally recognized as safe when used appropriately, high doses can lead to toxicity. Symptoms of overdose may include respiratory distress and metabolic acidosis. Long-term exposure may also pose risks of skin sensitization.

特性

IUPAC Name |

2-carboxy-6-methoxycarbonylphenolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O5/c1-14-9(13)6-4-2-3-5(7(6)10)8(11)12/h2-4,10H,1H3,(H,11,12)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBMIMBPSXVDDRT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC(=C1[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7O5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20761040 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101670-85-3 | |

| Record name | 2-Carboxy-6-(methoxycarbonyl)phenolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20761040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。